N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide is a synthetic compound featuring a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) group linked via a but-2-yn-1-yl spacer to an isonicotinamide moiety. This structure combines the electron-rich aromatic system of the benzo[d][1,3]dioxole with the polar, hydrogen-bonding capability of isonicotinamide.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-17(13-5-8-18-9-6-13)19-7-1-2-10-21-14-3-4-15-16(11-14)23-12-22-15/h3-6,8-9,11H,7,10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDDRGYSJNETBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Alkyne formation:
Amide formation: The final step involves the coupling of the alkyne derivative with isonicotinic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Sonogashira coupling and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the isonicotinamide moiety, where nucleophiles such as amines or thiols can replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yloxy Motifs
Below is a comparison of key compounds sharing this motif:
Table 1: Physicochemical Properties of Selected Analogues
Key Observations:
Substituent Effects on Melting Points : Piperazine derivatives with electron-withdrawing groups (e.g., Cl, Br) exhibit lower melting points (164–185°C) compared to electron-donating groups (e.g., methyl, methoxy), which show higher thermal stability (171–203°C) .
Yield Trends : Piperazine-linked compounds generally achieve higher yields (65–82%) than thiadiazole derivatives (71–78%) , likely due to the steric accessibility of the piperazine nitrogen for coupling reactions.
Elemental Analysis Consistency : All compounds show <1% deviation between theoretical and experimental C, H, and N values, confirming high synthetic purity .
Functional Group Comparison
Benzo[d][1,3]dioxol-5-yloxy vs. Substituted Aryl Groups
- Electron-Rich Systems : The benzo[d][1,3]dioxol-5-yloxy group enhances metabolic stability compared to unsubstituted phenyl rings, as the methylenedioxy group resists oxidative degradation .
- Spectroscopic Signatures : In $^1$H NMR, the methylenedioxy protons resonate as a singlet at δ 5.97 ppm, distinct from other aromatic protons (δ 6.40–7.50 ppm) .
Isonicotinamide vs. Piperazine/Thiadiazole Moieties
- Synthetic Complexity : Isonicotinamide derivatives require multi-step coupling (e.g., via EDCI/HOBt), whereas piperazine/thiadiazole analogs are synthesized via nucleophilic substitution .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions due to its electron-rich nature. The presence of the isonicotinamide group suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. In particular, derivatives containing the benzo[d][1,3]dioxole unit have shown promise as anticancer agents :
- Cell Line Studies : In vitro studies have demonstrated that derivatives of benzodioxole can inhibit the proliferation of cancer cell lines such as Hep3B (hepatocellular carcinoma) and others. For example, a study reported that certain benzodioxole derivatives exhibited IC50 values ranging from 3.94 to 9.12 mM against various cancer cell lines, indicating their potential cytotoxic effects .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of cell cycle arrest and apoptosis. For instance, compound 2a from a related study significantly reduced the fraction of cells in the G1 phase and induced apoptosis in Hep3B cells .
Anti-inflammatory and Antioxidant Properties
In addition to anticancer effects, compounds with a similar structure have been associated with anti-inflammatory and antioxidant activities:
- Anti-inflammatory Activity : The sulfonamide moiety often found in related compounds is linked to anti-inflammatory properties. This suggests that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide may also exhibit similar anti-inflammatory effects.
- Antioxidant Activity : Preliminary studies using the DPPH assay indicate that benzodioxole derivatives can exhibit antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Table 1: Summary of Biological Activities of Benzodioxole Derivatives
| Compound | Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 2a | Anticancer | 3.94 | Hep3B |
| 2b | Weak Anticancer | >9.12 | Hep3B |
| IIc | α-Amylase Inhibition | 0.68 | N/A |
| IIa | Antioxidant | N/A | N/A |
Mechanistic Insights
The mechanism of action for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways critical for tumor growth and metastasis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with a but-2-yn-1-yl linker and subsequent amidation. Key parameters include:
- Temperature control : Maintaining 0–5°C during amidation prevents side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Palladium-based catalysts improve coupling efficiency in alkyne formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >95% purity .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR verify the presence of the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and the alkyne linker (δ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity and stability under storage conditions .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The dioxole ring increases logP values (~2.5–3.0), enhancing membrane permeability .
- Metabolic stability : The dioxole group resists oxidative degradation by cytochrome P450 enzymes, improving in vitro half-life .
- Solubility : Limited aqueous solubility (<50 µM) necessitates DMSO stock solutions for biological assays .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding poses with kinase domains (e.g., EGFR or MAPK) using the alkyne linker as a flexible hinge .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, focusing on hydrogen bonds between the isonicotinamide group and catalytic residues .
- QSAR modeling : Correlate substituent effects (e.g., fluorine or methyl groups) with IC values to guide structural optimization .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa or MCF-7) and ATP concentrations (1 mM) in kinase inhibition assays to minimize variability .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .
- Meta-analysis : Compare structural analogs (e.g., replacing isonicotinamide with sulfonamide) to identify activity trends linked to electronic or steric effects .
Q. What experimental designs are optimal for evaluating the compound’s antitumor mechanism in vivo?
- Methodological Answer :
- Xenograft models : Administer 10–50 mg/kg (IP, daily) in nude mice with HT-29 colorectal tumors; monitor tumor volume via caliper measurements .
- Biomarker analysis : ELISA assays quantify apoptosis markers (e.g., caspase-3) and proliferation indices (Ki-67) in excised tumors .
- PK/PD studies : LC-MS/MS measures plasma concentrations (C, t) to correlate exposure with efficacy .
Q. What strategies mitigate instability of the but-2-yn-1-yl linker under physiological conditions?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the alkyne terminus to delay degradation .
- Formulation : Encapsulate in PEGylated liposomes to shield the linker from serum esterases .
- Structural analogs : Replace the alkyne with a cyclopropane ring to enhance rigidity and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
